1-[2-(Methylsulfonyl)-4-nitrophenyl]-3-methylpiperazine
Overview
Description
1-[2-(Methylsulfonyl)-4-nitrophenyl]-3-methylpiperazine is a useful research compound. Its molecular formula is C12H17N3O4S and its molecular weight is 299.35 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
For instance, indole derivatives have been found to affect pathways related to inflammation, viral replication, cancer cell proliferation, and more .
Pharmacokinetics
The molecular weight of the compound is 28532 , which is within the range generally considered favorable for oral bioavailability in drug design.
Result of Action
Related compounds have been shown to have a variety of effects, such as anti-inflammatory activity and cox-2 inhibitory activity .
Biochemical Analysis
Biochemical Properties
1-[2-(Methylsulfonyl)-4-nitrophenyl]-3-methylpiperazine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been observed to interact with various enzymes and proteins, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, which can alter their conformation and activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by interacting with receptors or signaling molecules, leading to changes in downstream signaling events. Additionally, this compound can impact gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to alterations in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling, gene expression, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and function. This compound can be transported across cell membranes through specific transporters or binding proteins, which facilitate its uptake and distribution within cells. Additionally, the localization and accumulation of this compound within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical activity. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. The localization of this compound within subcellular compartments can affect its interactions with biomolecules and its overall function within cells .
Properties
IUPAC Name |
3-methyl-1-(2-methylsulfonyl-4-nitrophenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-9-8-14(6-5-13-9)11-4-3-10(15(16)17)7-12(11)20(2,18)19/h3-4,7,9,13H,5-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLXLICOGROISX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.